molecular formula C12H13N B563922 1-(1-Naphthyl)ethylamine-d3 CAS No. 1091627-43-8

1-(1-Naphthyl)ethylamine-d3

Cat. No.: B563922
CAS No.: 1091627-43-8
M. Wt: 174.261
InChI Key: RTCUCQWIICFPOD-FIBGUPNXSA-N
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Description

1-(1-Naphthyl)ethylamine-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties. The molecular formula of this compound is C12H10D3N, and it has a molecular weight of 174.26 .

Preparation Methods

The synthesis of 1-(1-Naphthyl)ethylamine-d3 can be achieved through several methods:

    Asymmetric Catalytic Reduction: One method involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst.

    Chemical and Enzymatic Resolution: Another approach includes the chemical and enzymatic resolution of racemic mixtures to obtain the desired enantiomer.

Chemical Reactions Analysis

1-(1-Naphthyl)ethylamine-d3 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)ethylamine-d3 involves its interaction with molecular targets through adsorption and protonation. For instance, when used as a chiral modifier in catalytic hydrogenation reactions, it adsorbs onto the platinum surface and undergoes protonation, which enhances the enantioselectivity of the catalyst . The compound’s unique structure allows it to form stable interactions with the catalyst surface, thereby influencing the reaction pathway.

Comparison with Similar Compounds

1-(1-Naphthyl)ethylamine-d3 can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly its use in deuterium labeling and its specific interactions in catalytic processes.

Properties

IUPAC Name

2,2,2-trideuterio-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCUCQWIICFPOD-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676059
Record name 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1091627-43-8
Record name 1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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